Lanthanum carbonate is classified under the category of rare earth metal carbonates. It can be derived from lanthanum chloride through reactions with carbonate or bicarbonate sources. The primary sources of lanthanum include minerals such as monazite and bastnäsite, which contain lanthanum as a byproduct of rare earth element extraction.
Several methods are employed to synthesize lanthanum carbonate, each with specific technical details:
The synthesis typically requires careful control of pH and temperature to optimize yield and purity. For example, maintaining a temperature range of 20-40 °C during the reaction is crucial for successful crystallization . Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are employed to characterize the synthesized products and confirm their structures .
Lanthanum carbonate has a complex crystalline structure that can vary depending on its hydration state. The octahydrate form consists of layers of lanthanum ions interspersed with carbonate ions and water molecules. The general formula for hydrated lanthanum carbonate can be expressed as:
where can vary based on the specific hydrated form (e.g., 8 for octahydrate).
Crystallographic studies reveal that the lattice parameters and symmetry can differ significantly between the hydrated forms. For instance, the octahydrate typically exhibits a monoclinic crystal system . Characterization techniques such as thermal gravimetric analysis (TGA) provide insights into the stability and decomposition pathways of these hydrates under varying temperatures .
Lanthanum carbonate participates in various chemical reactions, particularly in its role as a phosphate binder:
This reaction highlights its thermal stability and potential applications in high-temperature environments.
The kinetics of these reactions are influenced by factors such as temperature, pressure, and concentration of reactants. The ability to bind phosphates effectively makes it a valuable compound in clinical settings .
The mechanism by which lanthanum carbonate acts as a phosphate binder involves several steps:
Clinical studies have demonstrated that patients taking lanthanum carbonate exhibit significantly lower serum phosphate levels compared to those not receiving treatment, confirming its efficacy in managing hyperphosphatemia .
Relevant data from thermogravimetric analysis indicates that loss of water occurs at specific temperature thresholds, confirming its hydration state .
Lanthanum carbonate is predominantly used in:
The compound's ability to effectively bind phosphates has made it an essential component in managing mineral imbalances in patients with renal failure, showcasing its significant therapeutic potential .
Lanthanum carbonate (La₂(CO₃)₃) is a non-calcium, non-aluminum phosphate-binding agent with the chemical formula C₃La₂O₉ and a molecular weight of 457.835 g/mol. It exists as a white, hygroscopic powder with negligible solubility in water (<0.01 mg/mL at 25°C) but decomposes in acidic environments [1] [6]. The compound forms a crystalline lattice where lanthanum ions (La³⁺) coordinate with carbonate anions (CO₃²⁻), creating a stable structure that dissociates in low-pH environments like the stomach. This dissociation releases La³⁺ ions, which are pharmacologically active for phosphate binding [4] [5].
Key Physicochemical Properties:
Property | Value | Biological Relevance |
---|---|---|
Molecular Weight | 457.835 g/mol | Determines dosing mass requirements |
Solubility in Water | <0.01 mg/mL | Minimizes systemic absorption |
pKa (Lanthanum ion release) | pH-dependent (optimal at pH 3-5) | Enhances binding in gastric environment |
Density | 2.6–2.7 g/cm³ | Influences tablet formulation |
Decomposition | >200°C (no melting point) | Stability during storage |
Lanthanum carbonate functions as a high-affinity phosphate chelator within the gastrointestinal tract. Upon oral administration, it dissociates in gastric acid to release trivalent lanthanum ions (La³⁺). These ions form insoluble, non-absorbable complexes with dietary phosphate (PO₄³⁻) through ionic binding, producing lanthanum phosphate (LaPO₄; solubility product constant Ksp = 10⁻²⁵) [4] [5]. The binding occurs optimally at pH 3–5, with in vitro studies demonstrating 97% phosphate binding efficiency at pH 3–5 and 67% at pH 7 when lanthanum is in twofold molar excess to phosphate [1] [2].
The binding kinetics exhibit rapid onset, with significant phosphate sequestration occurring within minutes of ingestion. Bile acids do not interfere with this process, ensuring consistent efficacy regardless of meal composition [1] [5]. Unlike calcium-based binders, lanthanum carbonate does not release absorbable cations, eliminating risks of systemic mineral accumulation [4] [9].
Lanthanum carbonate exhibits negligible systemic absorption due to its extremely low oral bioavailability (<0.002%). After dissociation in the stomach, >99% of released lanthanum ions form insoluble complexes that are excreted fecally. The minimal absorbed fraction (mean serum Cmax: 1.0 ng/mL) undergoes extensive plasma protein binding (>99%), primarily to albumin, α1-acid glycoprotein, and transferrin, leaving free La³⁺ concentrations below 3 pg/mL [1] [5].
Lanthanum carbonate demonstrates superior phosphate-binding capacity per gram compared to other agents. Preclinical and clinical studies highlight key distinctions:
Phosphate Binding Efficacy in Preclinical Models:
Binder | Dose (mg/kg/day) | Urinary Phosphate Reduction | Onset of Action |
---|---|---|---|
Lanthanum Carbonate | 1000 | 45% | <2 weeks |
Aluminum Hydroxide | 1000 | 42% | <2 weeks |
Calcium Carbonate | 1000 | 35% | >4 weeks |
Sevelamer HCl | 1000 | 28% | >4 weeks |
Data derived from 5/6 nephrectomized rats after 6 weeks of treatment [2]
Long-term clinical studies indicate that lanthanum maintains serum phosphate within target ranges (3.5–5.5 mg/dL) in 60–70% of dialysis patients, comparable to sevelamer but with fewer acid-base disturbances [3] [9]. Its low pill burden (attributable to high phosphate affinity) may improve adherence relative to higher-volume binders [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7